BenchChemオンラインストアへようこそ!

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide

Lipinski Rule of Five Drug‑likeness Membrane permeability

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide (CAS 849677‑59‑4) is a synthetic organic molecule that combines a saturated thiolane‑1,1‑dioxide (sulfolane) ring, an N‑ethyl acetamide linker, and a 2‑nitrophenoxy moiety. The compound belongs to the class of sulfone‑containing nitrophenoxyacetamides and is primarily offered as a research‑grade building block [REFS‑1].

Molecular Formula C14H18N2O6S
Molecular Weight 342.37
CAS No. 849677-59-4
Cat. No. B2694638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide
CAS849677-59-4
Molecular FormulaC14H18N2O6S
Molecular Weight342.37
Structural Identifiers
SMILESCCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H18N2O6S/c1-2-15(11-7-8-23(20,21)10-11)14(17)9-22-13-6-4-3-5-12(13)16(18)19/h3-6,11H,2,7-10H2,1H3
InChIKeyNCWWBUGGFPUKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide (CAS 849677-59-4) – Procurement-Relevant Compound Profile


N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide (CAS 849677‑59‑4) is a synthetic organic molecule that combines a saturated thiolane‑1,1‑dioxide (sulfolane) ring, an N‑ethyl acetamide linker, and a 2‑nitrophenoxy moiety. The compound belongs to the class of sulfone‑containing nitrophenoxyacetamides and is primarily offered as a research‑grade building block [REFS‑1]. Its structural features, including the polar sulfone, the hydrogen‑bond‑accepting nitro group, and the moderate lipophilicity of the phenoxy ring, produce a distinct physicochemical profile that differentiates it from simpler phenoxyacetamides or N‑methyl analogs [REFS‑2].

Why N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide Cannot Be Replaced by Generic Analogs


Simple replacement with a non‑sulfone analog or a positional isomer of the nitro group is not viable for research programs that rely on the specific hydrogen‑bonding network, electron‑withdrawing character, or steric profile of the 1,1‑dioxothiolane‑3‑yl and 2‑nitrophenoxy groups [REFS‑1][REFS‑2]. For example, the 2‑nitro isomer positions the nitro group ortho to the ether oxygen, creating a unique dipole and potential for intramolecular interactions that the 3‑ or 4‑nitro isomers cannot replicate [REFS‑3]. Similarly, replacing the ethyl group with methyl alters logP, rotatable bonds, and metabolic stability, potentially invalidating any prior structure‑activity relationship (SAR) data generated with the ethyl analog.

Quantitative Differentiation Evidence for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide


Molecular Weight Advantage vs. CID 5951923 (N‑Methyl KLF5 Inhibitor)

The target compound (N‑ethyl) has a molecular weight of 342.37 g/mol, which is 40.02 g/mol lower than the N‑methyl comparator CID 5951923 (MW = 382.39) [REFS‑1]. Lower MW is generally associated with improved passive membrane permeability and oral bioavailability, making the target compound a potentially superior starting point for lead optimization campaigns that prioritize CNS or intracellular targets.

Lipinski Rule of Five Drug‑likeness Membrane permeability

Reduced Lipophilicity (clogP) vs. CID 5951923

The target compound (N‑ethyl, 2‑nitrophenoxy acetamide) is predicted to have a clogP of approximately 1.5, whereas CID 5951923 (N‑methyl, cinnamic ester) has a measured LogP of 2.4 [REFS‑1][REFS‑2]. The ≈0.9 log unit difference translates to a roughly 8‑fold lower octanol/water partition, suggesting the target compound may exhibit lower non‑specific protein binding, reduced hERG‑channel promiscuity, and better aqueous solubility—all desirable properties in early‑stage drug discovery.

Lipophilicity ADME Off‑target risk

Topological Polar Surface Area (TPSA) Optimization vs. CID 5951923

The target compound has a predicted TPSA of approximately 101 Ų, compared with 135 Ų for CID 5951923 [REFS‑1][REFS‑2]. The 34 Ų reduction in polar surface area places the target compound closer to the optimal range for blood‑brain barrier penetration (typically < 90 Ų for CNS candidates) while still maintaining adequate solubility. This difference arises from the replacement of the cinnamic ester (3 additional oxygen atoms) with a simpler acetamide linker.

Polar surface area Blood‑brain barrier penetration Oral absorption

Hydrogen‑Bond Acceptor Count: Reduced Complexity vs. N‑Furanmethyl Analog

The target compound possesses 6 hydrogen‑bond acceptors (two sulfone oxygens, two nitro oxygens, amide carbonyl, ether oxygen), whereas the close analog N‑(1,1‑dioxothiolan‑3‑yl)‑N‑(furan‑2‑ylmethyl)‑2‑(3‑nitrophenoxy)acetamide has 7 acceptors (additional furan oxygen), and CID 5951923 has 7 acceptors (three ester oxygens) [REFS‑1][REFS‑2]. The lower H‑bond acceptor count of the target compound simplifies its solvation shell and may reduce the energy penalty for desolvation prior to target binding, potentially translating into improved binding kinetics.

Molecular complexity Synthetic accessibility Solubility

Ortho‑Nitro Positional Effect: Predicted vs. 3‑Nitro and 4‑Nitro Isomers

The 2‑nitrophenoxy substitution in the target compound creates a strong electron‑withdrawing effect adjacent to the ether linkage, which can resonate into the phenoxy ring and influence the acidity of the amide NH (if present) or the stability of the ether bond under photolytic or hydrolytic conditions. The 4‑nitro isomer (e.g., 2‑(4‑nitrophenoxy)acetamide) exhibits topoisomerase inhibition, whereas the 2‑nitro isomer (the target compound’s core) has been associated with P‑glycoprotein efflux pump inhibition (IC50 ≈ 1.4 µM for the parent 2‑(2‑nitrophenoxy)acetamide) [REFS‑1][REFS‑2][REFS‑3]. Although the target compound itself lacks direct bioactivity data, the ortho‑nitro position is expected to impart a distinct biological fingerprint compared to para‑ or meta‑nitro congeners.

Positional isomer Electron distribution Reactivity

Rotatable Bond Count: Conformational Flexibility Trade‑Off

The target compound contains 6 rotatable bonds (ethyl, acetamide linker, phenoxy ether, and three bonds within the thiolane ring that are partially restricted), compared with 6 rotatable bonds for CID 5951923 and 7 for the N‑furanmethyl analog [REFS‑1]. The balance of flexibility is critical: too many rotatable bonds increase conformational entropy and reduce binding affinity, while too few may limit the ability to adopt the bioactive conformation. The target compound’s 6‑rotatable‑bond profile is identical to CID 5951923, a validated probe molecule, suggesting it occupies a similar “drug‑like” flexibility space.

Conformational entropy Target binding Crystallization

Optimal Procurement Scenarios for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide


KLF5‑Targeted Lead Optimization – MW and LogP Advantage

Teams pursuing KLF5 transcription factor inhibition can use the target compound as a more ligand‑efficient alternative to CID 5951923. With a molecular weight 40 g/mol lower and a predicted logP approximately 0.9 units lower, it offers improved ADME properties while retaining the critical 1,1‑dioxothiolane pharmacophore [REFS‑1]. Procurement is recommended for SAR studies aiming to reduce lipophilicity‑driven toxicity or improve oral bioavailability.

P‑Glycoprotein Efflux Pump Probe Development

Because the core 2‑(2‑nitrophenoxy)acetamide fragment is a known P‑glycoprotein inhibitor (IC50 = 1.4 µM), the target compound serves as a functionalized analog suitable for further derivatization to improve potency and selectivity [REFS‑1]. The thiolane‑1,1‑dioxide group provides a synthetic handle for covalent modification or bioconjugation, enabling the development of chemical probes for multidrug resistance research.

CNS‑Penetrant Compound Libraries – TPSA Optimization

The target compound’s predicted TPSA of ≈101 Ų positions it favorably for blood‑brain barrier penetration, especially when compared to the bulkier CID 5951923 (TPSA = 135 Ų) [REFS‑1][REFS‑2]. Procurement for inclusion in CNS‑focused screening libraries is justified for programs targeting glioblastoma, brain metastases, or neurodegenerative conditions where the KLF5 or P‑gp pathways are implicated.

Photocaging Precursor – Ortho‑Nitro Group Utility

The 2‑nitrophenoxy moiety is a well‑established photoremovable protecting group in chemical biology. The target compound can serve as a photocaged intermediate for the controlled release of the N‑ethyl‑thiolane‑1,1‑dioxide amine fragment upon UV irradiation [REFS‑1]. This application distinguishes it from 3‑ or 4‑nitro isomers, which have different photolysis quantum yields, and justifies procurement for laboratories developing light‑activated probes.

Quote Request

Request a Quote for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(2-nitrophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.